molecular formula C8H9NO2S2 B11771631 (2R)-2-(Thiophen-2-yl)thiazolidine-4-carboxylic acid

(2R)-2-(Thiophen-2-yl)thiazolidine-4-carboxylic acid

Cat. No.: B11771631
M. Wt: 215.3 g/mol
InChI Key: ZUDFHYZUQCNUJF-NQPNHJOESA-N
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Description

(2R)-2-(Thiophen-2-yl)thiazolidine-4-carboxylic acid is a heterocyclic compound that contains both a thiophene ring and a thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(Thiophen-2-yl)thiazolidine-4-carboxylic acid typically involves the condensation of thiophene derivatives with thiazolidine-4-carboxylic acid. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production:

Biological Activity

(2R)-2-(Thiophen-2-yl)thiazolidine-4-carboxylic acid, commonly referred to as TTCA, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article compiles findings from various studies to provide a comprehensive overview of the biological activity associated with this compound, including its potential as a biomarker and its antiviral properties.

Overview of this compound

TTCA is derived from the metabolism of isothiocyanates found in cruciferous vegetables. It has been identified as a metabolite that can serve as a biomarker for dietary intake of these vegetables, particularly broccoli. The compound's structure facilitates its role in various biochemical pathways, making it a subject of extensive research.

1. Biomarker for Cruciferous Vegetable Intake

TTCA has been evaluated for its utility as a urinary biomarker to assess the intake of cruciferous vegetables. A clinical trial involving 50 participants demonstrated that urinary levels of TTCA significantly increased after consuming glucoraphanin-rich and sulforaphane-rich beverages. The study found that approximately 87% of ingested TTCA was excreted after consuming glucoraphanin-rich beverages, while sulforaphane-rich beverages resulted in around 176% excretion . This suggests that TTCA can reliably indicate the consumption of cruciferous vegetables, aiding in dietary assessments in clinical studies.

2. Antiviral Activity

Recent studies have explored the antiviral potential of thiazolidine derivatives, including TTCA. In vitro assays revealed that certain thiazolidine derivatives exhibit significant anti-tobacco mosaic virus (TMV) activity, outperforming traditional antiviral agents like ribavirin . For instance, specific compounds showed inhibitory rates exceeding 48% at concentrations of 500 μg/mL, indicating promising antiviral properties that warrant further investigation into their mechanisms and applications.

3. Cytotoxic Effects

Research has also indicated that derivatives of thiazolidine-4-carboxylic acid possess cytotoxic properties against various cancer cell lines. For example, compounds derived from thiazolidine structures have demonstrated inhibitory effects on prostate cancer cells, suggesting potential therapeutic applications . The structure-activity relationship studies indicate that modifications in the thiazolidine framework can enhance cytotoxicity and selectivity towards cancer cells.

Case Studies and Research Findings

StudyFocusKey Findings
Palliyaguru et al. (2018)Biomarker EvaluationTTCA levels significantly increased post-consumption of cruciferous vegetable beverages; reliable biomarker for dietary intake assessment.
MDPI (2021)Antiviral ActivityCertain thiazolidine derivatives showed superior anti-TMV activity compared to ribavirin; promising candidates for further antiviral development.
ResearchGate (2020)Cytotoxicity in Cancer CellsThiazolidine derivatives exhibited significant cytotoxic effects on prostate cancer cells; potential for new cancer therapies.

The biological activities associated with TTCA and its derivatives are attributed to several mechanisms:

  • Nrf2 Activation : While TTCA itself does not activate Nrf2-mediated signaling pathways, it is involved in the metabolic processes related to isothiocyanates that do activate these pathways, potentially contributing to their cytoprotective effects .
  • Inhibition of Viral Replication : The antiviral properties are believed to stem from the ability of certain thiazolidine derivatives to interfere with viral replication processes, though specific pathways remain under investigation .
  • Cytotoxic Mechanisms : The cytotoxic effects observed in cancer cells may involve apoptosis induction and disruption of cellular redox balance through interactions with thioredoxin reductase and other redox-active proteins .

Scientific Research Applications

Tyrosinase Inhibition

Overview : Tyrosinase is an enzyme critical in the biosynthesis of melanin, and its inhibition is of significant interest in cosmetic and therapeutic applications aimed at treating hyperpigmentation disorders.

Research Findings :

  • A study highlighted the synthesis of various derivatives of thiazolidine-4-carboxylic acid, including (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid, which exhibited a remarkable 66.47% inhibition of mushroom tyrosinase at a concentration of 20 μM. Kinetic analysis confirmed that this compound acts as a competitive inhibitor .
  • Molecular docking studies suggested a high binding affinity between the inhibitor and tyrosinase, indicating potential for development as a cosmetic agent to reduce melanin production .

Biomarker for Cruciferous Vegetable Intake

Overview : The compound has been identified as a biomarker for the consumption of cruciferous vegetables, particularly in studies examining the health benefits associated with these foods.

Research Findings :

  • In clinical trials involving participants consuming glucoraphanin-rich and sulforaphane-rich beverages, significant increases in urinary excretion levels of 2-thiothiazolidine-4-carboxylic acid were observed, indicating its utility as a biomarker for dietary intake .
  • The study showed that approximately 87% of ingested TTCA was excreted following consumption of glucoraphanin-rich beverages, while sulforaphane-rich beverages resulted in approximately 176% excretion. This highlights the compound's potential role in assessing dietary habits and their health implications .

Antitumor Activity

Overview : The thiazolidine derivatives have been explored for their antitumor properties, particularly their ability to induce apoptosis in cancer cells.

Research Findings :

  • A recent investigation into thiazolidine-2,4-dione derivatives demonstrated their efficacy as antitumor agents across various cancer cell lines. These compounds were shown to induce apoptosis and inhibit cell proliferation through mechanisms independent of peroxisome proliferator-activated receptor gamma activation .
  • The structural modifications of thiazolidine derivatives have been linked to enhanced cytotoxicity against prostate cancer cells, suggesting that (2R)-2-(Thiophen-2-yl)thiazolidine-4-carboxylic acid could be further developed into therapeutic agents targeting specific cancer types .

Summary Table of Applications

Application Area Description Key Findings
Tyrosinase InhibitionCosmetic applications for skin lighteningCompetitive inhibition with significant reduction in melanin production
Biomarker for DietAssessment tool for cruciferous vegetable intakeElevated urinary levels post-consumption indicate effective biomarker status
Antitumor ActivityPotential therapeutic agent against various cancersInduces apoptosis and inhibits proliferation in cancer cell lines

Properties

Molecular Formula

C8H9NO2S2

Molecular Weight

215.3 g/mol

IUPAC Name

(2R)-2-thiophen-2-yl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C8H9NO2S2/c10-8(11)5-4-13-7(9-5)6-2-1-3-12-6/h1-3,5,7,9H,4H2,(H,10,11)/t5?,7-/m1/s1

InChI Key

ZUDFHYZUQCNUJF-NQPNHJOESA-N

Isomeric SMILES

C1C(N[C@H](S1)C2=CC=CS2)C(=O)O

Canonical SMILES

C1C(NC(S1)C2=CC=CS2)C(=O)O

Origin of Product

United States

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